REACTION_CXSMILES
|
[N:1]([C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)([CH3:6])[CH3:5])=[N+]=[N-]>[Ni].C(O)C>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([C:4]([NH2:1])([CH3:5])[CH3:6])[CH:12]=[CH:11][CH:10]=1
|
Name
|
1-(1-azido-1-methylethyl)-3-methoxybenzene
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)(C)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed through decantation
|
Type
|
CONCENTRATION
|
Details
|
the resulting supernatant was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
1 N hydrochloric acid was added to the residue, which
|
Type
|
WASH
|
Details
|
was then washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |